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Compound of Interest

Compound Name: Methyl 4-amino-1-naphthoate

Cat. No.: B133216 Get Quote

For Researchers, Scientists, and Drug Development Professionals

This technical guide provides a comprehensive overview of the spectroscopic data for Methyl
4-amino-1-naphthoate, a key chemical intermediate. Due to the limited availability of directly

published experimental spectra for this specific compound, this document presents a detailed

analysis based on established principles of spectroscopy and data from analogous

compounds. The information herein serves as a robust reference for the identification and

characterization of Methyl 4-amino-1-naphthoate in a laboratory setting.

Molecular Structure and Properties
IUPAC Name: Methyl 4-amino-1-naphthalenecarboxylate

Molecular Formula: C₁₂H₁₁NO₂[1]

Molecular Weight: 201.22 g/mol [1]

CAS Number: 157252-24-9

Predicted Spectroscopic Data
The following tables summarize the predicted spectroscopic data for Methyl 4-amino-1-
naphthoate. These predictions are derived from the analysis of its functional groups (aromatic

amine, methyl ester, and naphthalene ring) and comparison with spectroscopic data of similar

molecules.
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Nuclear Magnetic Resonance (NMR) Spectroscopy
Table 1: Predicted ¹H NMR Data (Solvent: CDCl₃, 400 MHz)

Chemical Shift (δ,
ppm)

Multiplicity Number of Protons Assignment

~ 8.0 - 8.2 d 1H Aromatic H

~ 7.8 - 8.0 d 1H Aromatic H

~ 7.4 - 7.6 m 2H Aromatic H

~ 7.0 - 7.2 d 1H Aromatic H

~ 6.7 - 6.9 d 1H Aromatic H

~ 4.0 (broad s) s 2H -NH₂

~ 3.9 s 3H -OCH₃

Table 2: Predicted ¹³C NMR Data (Solvent: CDCl₃, 100 MHz)
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Chemical Shift (δ, ppm) Assignment

~ 168 C=O (ester)

~ 145 Aromatic C-NH₂

~ 132 Aromatic C

~ 130 Aromatic C

~ 128 Aromatic CH

~ 126 Aromatic CH

~ 125 Aromatic CH

~ 124 Aromatic C

~ 122 Aromatic CH

~ 108 Aromatic CH

~ 52 -OCH₃

Note: The chemical shifts for the aromatic protons and carbons are estimations and the actual

spectrum may show more complex splitting patterns due to coupling between adjacent protons.

Infrared (IR) Spectroscopy
Table 3: Predicted IR Absorption Bands
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Wavenumber (cm⁻¹) Intensity Assignment

3450 - 3300 Medium, Sharp (doublet) N-H stretch (primary amine)

3100 - 3000 Medium Aromatic C-H stretch

2950 - 2850 Medium Aliphatic C-H stretch (-OCH₃)

~ 1710 Strong C=O stretch (ester)

1620 - 1580 Medium to Strong C=C stretch (aromatic ring)

~ 1520 Medium to Strong N-H bend (primary amine)

1300 - 1000 Strong C-O stretch (ester)

900 - 675 Strong
Aromatic C-H out-of-plane

bend

Mass Spectrometry (MS)
Table 4: Predicted Mass Spectrometry Data

m/z Interpretation

201 [M]⁺˙ (Molecular ion)

170 [M - OCH₃]⁺

142 [M - COOCH₃]⁺

115 [C₉H₇]⁺ (Naphthyl fragment)

Experimental Protocols
The following are detailed, generalized protocols for obtaining the spectroscopic data for a solid

organic compound such as Methyl 4-amino-1-naphthoate.

Nuclear Magnetic Resonance (NMR) Spectroscopy
Sample Preparation: Dissolve approximately 5-10 mg of the compound in about 0.7 mL of a

deuterated solvent (e.g., CDCl₃, DMSO-d₆) in a standard 5 mm NMR tube.
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Instrumentation: Utilize a high-resolution NMR spectrometer, typically operating at a proton

frequency of 300 MHz or higher.

¹H NMR Acquisition:

Tune and shim the spectrometer to optimize the magnetic field homogeneity.

Acquire a one-dimensional proton spectrum using a standard pulse sequence.

Set the spectral width to cover the expected range of chemical shifts (e.g., 0-12 ppm).

Use a sufficient number of scans to achieve an adequate signal-to-noise ratio.

Integrate the peaks to determine the relative number of protons.

¹³C NMR Acquisition:

Acquire a proton-decoupled carbon spectrum.

Set the spectral width to cover the expected range (e.g., 0-200 ppm).

A larger number of scans will be necessary due to the low natural abundance of ¹³C.

Infrared (IR) Spectroscopy
Sample Preparation (Attenuated Total Reflectance - ATR):

Place a small amount of the solid sample directly onto the ATR crystal.

Apply pressure using the anvil to ensure good contact between the sample and the

crystal.

Instrumentation: Use a Fourier Transform Infrared (FTIR) spectrometer.

Data Acquisition:

Record a background spectrum of the empty ATR crystal.

Record the sample spectrum over the mid-IR range (typically 4000-400 cm⁻¹).
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The instrument software will automatically ratio the sample spectrum to the background

spectrum to produce the final absorbance or transmittance spectrum.

Mass Spectrometry (MS)
Sample Introduction: Introduce a small amount of the sample into the mass spectrometer.

For a solid sample, this can be done using a direct insertion probe or by dissolving the

sample in a suitable volatile solvent and using a technique like electrospray ionization (ESI)

or atmospheric pressure chemical ionization (APCI). Electron ionization (EI) is also common

for volatile compounds.

Instrumentation: Employ a mass spectrometer, such as a quadrupole, time-of-flight (TOF), or

magnetic sector instrument.

Data Acquisition:

Acquire the mass spectrum over a suitable mass-to-charge (m/z) range (e.g., 50-500

amu).

The instrument will detect the m/z ratio of the molecular ion and any fragment ions

produced.

Workflow Visualization
The following diagram illustrates the logical workflow for the spectroscopic characterization of

an organic compound.

Caption: Workflow for Spectroscopic Analysis.

Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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To cite this document: BenchChem. [Spectroscopic Profile of Methyl 4-amino-1-naphthoate:
A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at:
[https://www.benchchem.com/product/b133216#spectroscopic-data-of-methyl-4-amino-1-
naphthoate-nmr-ir-mass-spec]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment? [Contact our Ph.D. Support Team for a compatibility check]

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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